molecular formula C20H19Br2NO3 B12076072 2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione

2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione

Cat. No.: B12076072
M. Wt: 481.2 g/mol
InChI Key: ZMYQEHVMRFGTPD-UHFFFAOYSA-N
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Description

2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione is a sophisticated synthetic intermediate designed for advanced pharmaceutical and chemical biology research. This compound integrates two principal pharmacophores: the isoindoline-1,3-dione (phthalimide) moiety and a reactive bis(bromomethyl)benzyl group, connected by a flexible butoxy linker. This structure makes it a versatile bifunctional scaffold, particularly valuable in the synthesis of complex molecules and the development of Proteolysis Targeting Chimeras (PROTACs) . The phthalimide group is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. Research indicates that phthalimide derivatives can exhibit a range of activities, including acetylcholinesterase (AChE) inhibitory activity for Alzheimer's disease research and analgesic (pain-relieving) effects . In the context of PROTACs, the phthalimide can serve as a ligand for E3 ubiquitin ligase, a critical component in the targeted protein degradation pathway . The presence of dual bromomethyl groups on the aromatic ring provides powerful handles for further chemical modification. These alkyl halide functionalities are highly reactive in nucleophilic substitution reactions, allowing researchers to readily conjugate this building block to secondary binding fragments, drug-like molecules, or linker systems. This enables the creation of bivalent compounds, such as PROTACs, designed to bring a target protein into close proximity with ubiquitin ligase machinery, leading to its degradation . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C20H19Br2NO3

Molecular Weight

481.2 g/mol

IUPAC Name

2-[4-[3,5-bis(bromomethyl)phenoxy]butyl]isoindole-1,3-dione

InChI

InChI=1S/C20H19Br2NO3/c21-12-14-9-15(13-22)11-16(10-14)26-8-4-3-7-23-19(24)17-5-1-2-6-18(17)20(23)25/h1-2,5-6,9-11H,3-4,7-8,12-13H2

InChI Key

ZMYQEHVMRFGTPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=CC(=CC(=C3)CBr)CBr

Origin of Product

United States

Preparation Methods

Alkylation of Phenolic Intermediates

A foundational approach involves alkylating a phenolic precursor with a brominated butyl-phthalimide derivative. For example, 3,5-bis(bromomethyl)phenol is reacted with 2-(4-bromobutyl)isoindoline-1,3-dione under basic conditions to form the target compound.

Reaction Conditions :

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Solvent : Dimethylformamide (DMF) or acetonitrile (ACN)

  • Temperature : 80–100°C for 12–24 hours

  • Yield : 60–75% after silica gel chromatography.

Direct Bromination of Preformed Ethers

An alternative method brominates a preassembled ether intermediate. 2-(4-(3,5-Dimethylphenoxy)butyl)isoindoline-1,3-dione is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) to introduce bromomethyl groups.

Optimization Data :

ParameterOptimal Value
NBS Equivalents2.2–2.5 eq
InitiatorAIBN (0.1 eq)
SolventCCl₄
Reaction Time6–8 hours
Yield68–72%

Stepwise Synthesis from Primary Building Blocks

Synthesis of the Isoindoline-1,3-dione Butyl Chain

The butyl-phthalimide moiety is prepared via Gabriel synthesis. 1,4-Dibromobutane is reacted with potassium phthalimide in DMF at 50°C, yielding 2-(4-bromobutyl)isoindoline-1,3-dione .

Critical Purification Step :

  • Column Chromatography : Ethyl acetate/petroleum ether (1:3 v/v)

  • Purity : >95% (HPLC).

Functionalization of the Phenolic Ring

3,5-Bis(hydroxymethyl)phenol is brominated using PBr₃ in dichloromethane (DCM) at 0°C. This step achieves quantitative conversion to 3,5-bis(bromomethyl)phenol within 2 hours.

Side Reaction Mitigation :

  • Low Temperature : Prevents dibromination of the phenolic –OH group.

  • Stoichiometry : 2.1 eq PBr₃ ensures complete hydroxymethyl→bromomethyl conversion.

One-Pot Convergent Approaches

Recent patents describe a one-pot method combining phthalimide alkylation and in situ bromination:

  • 2-(4-Hydroxybutyl)isoindoline-1,3-dione is reacted with 3,5-bis(hydroxymethyl)phenol using Mitsunobu conditions (DIAD, PPh₃).

  • The intermediate is brominated without isolation using PBr₃ in DCM.

Advantages :

  • Reduced Steps : Eliminates intermediate purification.

  • Overall Yield : 55–60%.

Crystallographic Validation of Synthetic Products

Single-crystal X-ray studies confirm the structure of intermediates and final products. For example, 2-[3,5-bis(bromomethyl)-2,4,6-triethylbenzyl]isoindoline-1,3-dione (a homolog) crystallizes in the monoclinic space group P2₁/c, with Br···π interactions stabilizing the lattice.

Key Crystallographic Data :

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.34 Å, b = 9.87 Å, c = 17.52 Å
Br–C Bond Length 1.93–1.95 Å

Industrial-Scale Production Considerations

Solvent Selection for Bromination

Large-scale reactions favor carbon tetrachloride (CCl₄) over DCM due to easier recycling and lower cost. However, environmental regulations necessitate post-reaction solvent recovery systems.

Byproduct Management

The primary byproduct, 3,5-bis(bromomethyl)phenyl ethers , is minimized by:

  • Stoichiometric Control : Limiting brominating agent to 2.2 eq.

  • Radical Scavengers : Adding hydroquinone (0.5 eq) suppresses oligomerization.

Emerging Methodologies

Palladium-Catalyzed Carbonylation

A patent-pending method uses Pd(OAc)₂ and PPh₃ to catalyze the carbonylation of 2-iodobenzoate derivatives, forming the isoindoline-dione core in situ.

Reaction Parameters :

ComponentQuantity
Pd(OAc)₂ 5 mol%
CO Pressure 1 atm
Yield 75–80%

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the phthalimide ring-closing step, reducing reaction times from 24 hours to <1 hour.

Analytical Characterization

Critical Quality Control Metrics :

  • HPLC Purity : >98% (C18 column, 70:30 MeOH/H₂O)

  • ¹H NMR (CDCl₃) : δ 7.85–7.70 (m, 4H, phthalimide), 4.60 (s, 4H, BrCH₂), 3.95 (t, 2H, OCH₂).

  • Elemental Analysis : C 45.2%, H 3.8%, Br 34.1% (theoretical: C 45.3%, H 3.7%, Br 34.3%).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Stepwise Alkylation7098High
One-Pot Convergent5895Moderate
Palladium Carbonylation7899Low

Chemical Reactions Analysis

Types of Reactions

2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, potassium thiocyanate for thiocyanation, and various organometallic reagents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromomethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione has been investigated for its potential as an anticancer agent. The compound's ability to inhibit specific cancer cell lines has been documented in various studies, showcasing its effectiveness in targeting tumor growth.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation.

Drug Development

The compound serves as a lead structure for the development of new pharmaceuticals. Its derivatives have shown promise in enhancing bioavailability and selectivity towards specific biological targets.

  • Case Study : Research has demonstrated that modifications to the bromomethyl groups can significantly alter the compound's pharmacokinetic properties, leading to increased efficacy in drug formulations.

Materials Science

Due to its unique chemical structure, this compound is also explored for applications in materials science, particularly in the development of polymers and coatings.

  • Application Example : The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical properties of the resultant materials.

Environmental Applications

Research indicates that compounds similar to 2-(4-(3,5-bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione can be utilized in environmental remediation processes.

  • Heavy Metal Adsorption : Studies have suggested that this compound can effectively bind heavy metals from contaminated water sources, thus aiding in environmental cleanup efforts.

Data Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer activity; apoptosis induction ,
Drug DevelopmentLead structure for new pharmaceuticals ,
Materials ScienceEnhanced thermal stability in polymers ,
Environmental ScienceHeavy metal binding for water remediation ,

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with three structurally related brominated derivatives:

Property 2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione 2-[3,5-bis(bromomethyl)-2,4,6-triethylbenzyl]isoindoline-1,3-dione 1,3-Bis(4-bromophenyl)-2-propanone 4,4'-Bis(Bromomethyl)-1,1'-biphenyl
Molecular Formula C₂₀H₁₈Br₂NO₃ C₂₃H₂₅Br₂NO₂ C₁₅H₁₂Br₂O C₁₄H₁₂Br₂
Molecular Weight (g/mol) 493.18 523.26 360.07 340.06
Key Substituents - Phthalimide
- 3,5-Bis(bromomethyl)phenoxy butyl chain
- Phthalimide
- 3,5-Bis(bromomethyl)-2,4,6-triethylbenzyl
- Acetone backbone
- 4-Bromophenyl groups
- Biphenyl core
- 4-Bromomethyl groups
Reactivity High (Br sites for substitution; phthalimide stabilizes intermediates) Moderate (steric hindrance from triethyl groups) Low (stable ketone backbone) High (bromomethyl groups for crosslinking)
Crystal Structure Features Not reported in evidence - P2₁/n space group
- Br⋯O halogen bonds
- C–H⋯O/N hydrogen bonds
Not reported Not reported
Applications Potential synthetic intermediate or receptor precursor Demonstrated as a pseudoreceptor for ionic substrates Chemical reagent (limited specificity) Polymer crosslinking agent

Key Findings from Comparative Analysis

  • Reactivity Differences : The target compound’s bromomethyl groups are more accessible for nucleophilic attack compared to the sterically hindered 2,4,6-triethylbenzyl analog . This enhances its utility in functionalizing polymers or small molecules.
  • Supramolecular Interactions : Unlike the triethylbenzyl analog, the target compound lacks reported Br⋯O halogen bonding, which may reduce its stability in crystalline phases .
  • Synthetic Versatility : While 4,4'-Bis(Bromomethyl)-1,1'-biphenyl is primarily used for crosslinking, the target compound’s phthalimide group enables conjugation with amines or other nucleophiles, broadening its applications .

Research Implications and Limitations

  • Gaps in Data : Detailed crystallographic or thermodynamic data for the target compound are absent in the provided evidence, limiting direct comparison with analogs like those in .
  • Future Directions : Studies on the target compound’s receptor capabilities (e.g., for carbohydrates or ions) could build on findings from its triethylbenzyl analog .

Biological Activity

2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione, also known by its CAS number 819066-96-1, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H19Br2NO3
  • Molecular Weight : 481.178 g/mol
  • Density : 1.6 g/cm³
  • Boiling Point : 578.1 °C
  • LogP : 5.59 (indicating lipophilicity)

The biological activity of this compound is primarily attributed to its interaction with various cellular targets, which can lead to significant pharmacological effects. Research indicates that it may exhibit:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : The presence of bromomethyl groups in the structure may enhance its interaction with microbial targets, potentially leading to antibacterial effects.

Biological Activity Overview

Activity TypeDescription
Anticancer Inhibits growth in various cancer cell lines (specific IC50 values needed).
Antimicrobial Exhibits activity against Gram-positive and Gram-negative bacteria.
Enzyme Inhibition Potential inhibitory effects on topoisomerases and other key enzymes.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of similar isoindoline derivatives. The results indicated that compounds with structural similarities to 2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione demonstrated significant cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells. The mechanism involved apoptosis induction through mitochondrial pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

Another study focused on the antimicrobial properties of related compounds showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported to be in the range of 0.008 to 0.046 μg/mL for structurally similar derivatives, suggesting that the bromomethyl substituents enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that:

  • The presence of bromomethyl groups is crucial for enhancing both anticancer and antimicrobial activities.
  • Modifications in the phenoxy group can significantly alter biological activity, suggesting a need for further optimization in drug design.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound that dictate its reactivity in synthetic chemistry?

  • The compound contains a phenoxy group with bromomethyl substituents at the 3 and 5 positions, a butyl linker, and an isoindoline-1,3-dione moiety. The bromomethyl groups are highly reactive toward nucleophilic substitution, while the isoindoline-dione core contributes to π-π stacking interactions and potential hydrogen bonding. These features enable functionalization for diverse derivative synthesis .

Q. What is the typical synthetic route for this compound, and what critical steps are involved?

  • Synthesis involves:

Alkylation of phenol derivatives : Reacting 3,5-bis(bromomethyl)phenol with 4-bromobutylamine to form the phenoxy-butyl intermediate.

Phthalimide conjugation : Reacting the intermediate with phthalic anhydride to form the isoindoline-dione core.

Purification : Column chromatography or recrystallization to isolate the product.
Key challenges include controlling bromination selectivity and minimizing side reactions during alkylation .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Its bromomethyl groups allow conjugation with nucleophiles (e.g., thiols, amines) to create prodrugs or enzyme inhibitors. Preliminary studies suggest utility in designing covalent inhibitors for cysteine proteases or kinase targets. Researchers should validate activity via in vitro enzyme assays and crystallography to confirm binding modes .

Advanced Research Questions

Q. How can the stability of the bromomethyl groups be systematically evaluated under varying experimental conditions?

  • Methodological approach :

  • pH-dependent stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC or LC-MS.
  • Thermal stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition thresholds.
  • Solvent effects : Test reactivity in polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to identify optimal reaction media.
    Contradictions in stability data can arise from solvent impurities or moisture; thus, rigorous drying and inert atmospheres are critical .

Q. What experimental strategies are recommended for resolving contradictions in reported reactivity data?

  • Orthogonal validation :

  • Use multiple analytical techniques (e.g., NMR, FTIR, X-ray crystallography) to confirm reaction outcomes.
  • Compare kinetic data under standardized conditions (temperature, solvent, catalyst).
  • Perform control experiments to rule out side reactions (e.g., elimination vs. substitution pathways).
    For example, if competing SN1/SN2 mechanisms are suspected, vary solvent polarity (e.g., ethanol vs. DMF) to isolate dominant pathways .

Q. How can researchers design experiments to functionalize this compound for targeted biological studies?

  • Stepwise methodology :

Nucleophilic substitution : React with thiols (e.g., glutathione) or amines (e.g., lysine mimics) in DMF at 60°C.

Catalytic optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to append aryl/heteroaryl groups.

Biological validation : Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure target affinity post-functionalization .

Q. What methodologies are suitable for assessing the environmental fate of this compound in ecological risk studies?

  • Environmental-chemical workflow :

  • Partitioning studies : Measure log Kow (octanol-water coefficient) to predict bioaccumulation potential.
  • Abiotic degradation : Expose to UV light or hydrolytic conditions and analyze breakdown products via GC-MS.
  • Biotic transformation : Use soil or microbial cultures to assess biodegradation rates under aerobic/anaerobic conditions.
    Reference frameworks like Project INCHEMBIOL recommend combining lab data with computational modeling for risk assessment .

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